molecular formula C11H22O B14457756 5-(Methoxymethylidene)nonane CAS No. 73314-70-2

5-(Methoxymethylidene)nonane

Cat. No.: B14457756
CAS No.: 73314-70-2
M. Wt: 170.29 g/mol
InChI Key: HDWLPCZTVRXCPN-UHFFFAOYSA-N
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Description

5-(Methoxymethylidene)nonane is an organic compound with the molecular formula C11H22O It is a derivative of nonane, characterized by the presence of a methoxymethylidene group attached to the fifth carbon atom of the nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethylidene)nonane typically involves the reaction of nonane with methoxymethylidene reagents under controlled conditions. One common method is the use of sodium methoxide in methanol, which reacts with nonane to introduce the methoxymethylidene group. The reaction is usually carried out under reflux conditions for a specified period, followed by neutralization with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalysts to facilitate the reaction and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethylidene)nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxymethylidene group to a methyl group.

    Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted nonane.

    Substitution: Formation of halogenated derivatives of nonane.

Scientific Research Applications

5-(Methoxymethylidene)nonane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Methoxymethylidene)nonane involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethylidene)nonane is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other nonane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

73314-70-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

5-(methoxymethylidene)nonane

InChI

InChI=1S/C11H22O/c1-4-6-8-11(10-12-3)9-7-5-2/h10H,4-9H2,1-3H3

InChI Key

HDWLPCZTVRXCPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=COC)CCCC

Origin of Product

United States

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